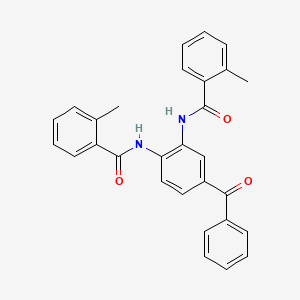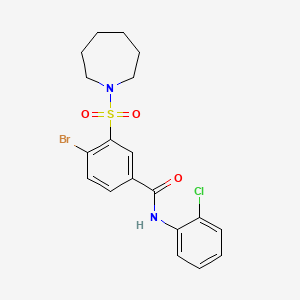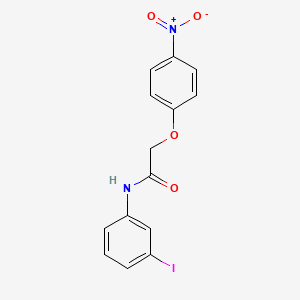![molecular formula C21H19BrO4 B3668073 7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B3668073.png)
7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of bromophenyl groups as key intermediates . For instance, the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid involves the selective bromination of 2-methyl-2-phenylpropanoic acid . Another example is the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and antiproliferative activities .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . For instance, the structure of 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) was confirmed using PIXEL, DFT, and QTAIM analyses .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the bromophenyl group. For example, 4-bromophenylacetic acid can undergo various reactions, including Fischer esterification and condensation with hydrazine . Another compound, a pyrazoline derivative, has been studied for its biological activities, suggesting potential reactivity with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, 4-bromophenylacetic acid is a white solid with a honey-like odor, and it has a melting point of 118 °C . Ethyl 2-(4-bromophenyl)-2-oxoacetate is a yellow liquid .Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed for similar compounds, it may be of interest to investigate the potential biological activities of this compound .
Eigenschaften
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO4/c1-3-4-15-11-20(24)26-21-13(2)19(10-9-17(15)21)25-12-18(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYLWTHYMRSLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3667992.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3668016.png)
![ethyl 4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoate](/img/structure/B3668021.png)
![2-ethyl-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3668023.png)

![N-(2-chlorophenyl)-5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B3668028.png)




![N-cyclohexyl-4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3668076.png)
![(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone](/img/structure/B3668083.png)

